molecular formula C10H12ClN3O3 B1404230 1-(3-Chloropropyl)-3-(4-nitrophenyl)urea CAS No. 936112-75-3

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea

Cat. No.: B1404230
CAS No.: 936112-75-3
M. Wt: 257.67 g/mol
InChI Key: ISWLORBKQPKENA-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropropyl group and a nitrophenyl group attached to the urea moiety

Scientific Research Applications

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3-chloropropylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropropylamine+4-nitrophenyl isocyanateThis compound\text{3-chloropropylamine} + \text{4-nitrophenyl isocyanate} \rightarrow \text{this compound} 3-chloropropylamine+4-nitrophenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products may include substituted ureas with different functional groups.

    Reduction Reactions: The major product is 1-(3-Chloropropyl)-3-(4-aminophenyl)urea.

    Hydrolysis: The products are typically amines and carbon dioxide.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-phenylurea: Lacks the nitro group, making it less reactive in reduction reactions.

    1-(3-Chloropropyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group, affecting its chemical properties and reactivity.

    1-(3-Chloropropyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group, which may influence its biological activity differently.

Uniqueness

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea is unique due to the presence of both a chloropropyl group and a nitrophenyl group, which confer distinct chemical and biological properties. The nitro group, in particular, allows for reduction reactions that can lead to the formation of reactive intermediates with potential biological activity.

Properties

IUPAC Name

1-(3-chloropropyl)-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-6-1-7-12-10(15)13-8-2-4-9(5-3-8)14(16)17/h2-5H,1,6-7H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWLORBKQPKENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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